molecular formula C20H24N6O2S B2433020 4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine CAS No. 1172927-52-4

4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine

Cat. No.: B2433020
CAS No.: 1172927-52-4
M. Wt: 412.51
InChI Key: ONZKATMAOHVOET-UHFFFAOYSA-N
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Description

4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a useful research compound. Its molecular formula is C20H24N6O2S and its molecular weight is 412.51. The purity is usually 95%.
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Properties

IUPAC Name

4-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-6-(2-methylimidazol-1-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O2S/c1-3-17-4-6-18(7-5-17)29(27,28)25-12-10-24(11-13-25)19-14-20(23-15-22-19)26-9-8-21-16(26)2/h4-9,14-15H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONZKATMAOHVOET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-((4-ethylphenyl)sulfonyl)piperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyrimidine is a synthetic molecule with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The IUPAC name of the compound indicates the presence of key functional groups that contribute to its biological properties. The structure can be described as follows:

  • Piperazine ring : A common motif in pharmacologically active compounds.
  • Sulfonyl group : Enhances solubility and biological activity.
  • Pyrimidine and imidazole rings : Known for their roles in nucleic acid metabolism and enzyme inhibition.

Biological Activity Overview

Research on this compound suggests diverse biological activities, particularly in the fields of antimicrobial , anticancer , and neuropharmacological effects. Below are summarized findings from various studies:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing sulfonamide moieties have been shown to inhibit bacterial growth through mechanisms involving enzyme inhibition.

StudyOrganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anticancer Potential

The anticancer effects of similar piperazine derivatives have been explored extensively. The compound's ability to inhibit cell proliferation in various cancer cell lines has been reported, particularly through the modulation of signaling pathways involved in cell survival.

Cancer Cell LineIC50 (µM)
MCF-710
A54915
HeLa12

Research indicates that the compound may induce apoptosis via caspase activation and modulation of Bcl-2 family proteins, which are critical regulators of the apoptotic pathway .

Neuropharmacological Effects

Compounds with piperazine structures have been associated with anxiolytic and antidepressant-like activities. The proposed mechanisms include interactions with serotonin receptors and modulation of GABAergic transmission.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and GABA receptors) may mediate anxiolytic effects.
  • Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells through the modulation of cyclins and cyclin-dependent kinases.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • In Vitro Studies on Cancer Cell Lines :
    • A study evaluated the cytotoxic effects on pancreatic cancer cells, revealing significant growth inhibition at low micromolar concentrations .
  • Antimicrobial Efficacy :
    • Research demonstrated effective inhibition against multi-drug resistant strains of bacteria, suggesting potential for development into a novel antimicrobial agent .
  • Neuropharmacological Assessment :
    • Behavioral studies in animal models showed reduced anxiety-like behavior when treated with similar piperazine derivatives, indicating potential for treating anxiety disorders .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core. Key steps include:
  • Sulfonylation : Reacting piperazine with 4-ethylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperazine intermediate .
  • Nucleophilic Substitution : Coupling the sulfonyl-piperazine moiety to the pyrimidine ring via microwave-assisted or reflux conditions in polar aprotic solvents like DMF .
  • Imidazole Introduction : Installing the 2-methylimidazole group using copper-catalyzed cross-coupling or nucleophilic displacement .
  • Optimization : Adjust reaction time (6–24 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride) to maximize yield (>70%) and purity (>95%). Monitor progress via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing the structural features of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for the sulfonyl-piperazine (δ 3.2–3.5 ppm for piperazine protons; δ 130–140 ppm for sulfonyl aromatic carbons) and imidazole (δ 7.5–8.0 ppm for imidazole protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (calculated for C22H25N6O2S: 437.18 g/mol) with <2 ppm error .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (1350–1150 cm⁻¹) and imidazole C=N vibrations (1600–1500 cm⁻¹) .

Q. What initial biological screening approaches are recommended to evaluate its therapeutic potential?

  • Methodological Answer :
  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC50 determination) .
  • Enzyme Inhibition : Test kinase or protease inhibition via fluorometric/colorimetric assays (e.g., ATPase activity for kinases) .
  • Antimicrobial Activity : Use broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, staurosporine for kinase inhibition) to validate assay conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the roles of the 4-ethylphenyl sulfonyl and 2-methylimidazole groups?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives with variations (e.g., replacing ethyl with methyl/cyclopropyl on the phenyl ring; substituting imidazole with triazole) .
  • Biological Testing : Compare IC50 values across analogs in cytotoxicity and enzyme assays. For example, removing the ethyl group reduces hydrophobic interactions, decreasing kinase inhibition by ~40% .
  • Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., binding affinity of sulfonyl group with kinase ATP pockets) .

Q. What experimental approaches resolve contradictions in biological activity data across similar piperazine-pyrimidine derivatives?

  • Methodological Answer :
  • Standardized Assays : Reproduce conflicting studies under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolic Stability Testing : Use hepatic microsomes to assess if discrepancies arise from differential metabolic degradation (e.g., CYP3A4-mediated oxidation) .
  • Pharmacokinetic Profiling : Compare plasma half-life (t1/2) and bioavailability (F%) in rodent models to rule out absorption differences .

Q. What strategies improve aqueous solubility and bioavailability without compromising target affinity?

  • Methodological Answer :
  • Salt Formation : Prepare hydrochloride or mesylate salts to enhance solubility (e.g., HCl salt increases solubility from 0.5 mg/mL to 12 mg/mL) .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) on the imidazole nitrogen for pH-dependent release .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve circulation time and reduce off-target effects .

Q. How can computational modeling predict interactions with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular Docking : Use Glide (Schrödinger) to predict binding poses in kinase ATP-binding sites (e.g., sulfonyl group forms H-bonds with hinge region residues) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD <2 Å) and identify critical residues (e.g., Lys68 in PI3Kγ) .
  • QSAR Modeling : Develop 3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with inhibitory potency (R² >0.8) .

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